ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate
Description
Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a benzoate ester core linked via an acetylated amino group to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The ethyl ester group at the para position of the benzoate enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16N4O4/c1-2-26-18(25)12-7-9-13(10-8-12)19-16(23)11-22-17(24)14-5-3-4-6-15(14)20-21-22/h3-10H,2,11H2,1H3,(H,19,23) |
InChI Key |
ACMQIAHJQZXOHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate typically involves the following steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized via the diazotisation and subsequent cyclisation of 2-aminobenzamides using stable diazonium salts.
Acetylation: The benzotriazine derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Coupling with Ethyl 4-aminobenzoate: The acetylated benzotriazine is coupled with ethyl 4-aminobenzoate in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetyl group may also play a role in enhancing the binding affinity to the target proteins .
Comparison with Similar Compounds
(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 4-methylbenzoate ()
- Structure: Differs in the linker (direct methyl group vs. acetyl amino) and ester substitution (methyl vs. ethyl).
- The absence of an acetyl amino linker may limit hydrogen-bonding interactions with biological targets.
- Applications: Not explicitly stated, but structural simplicity suggests utility in crystallography or intermediate synthesis.
Azinphos-ethyl (O,O-Diethyl S-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phosphorodithioate) ()
- Structure: Replaces the benzoate-acetyl amino group with a phosphorodithioate ester.
- Properties : The phosphorodithioate group confers insecticidal activity by acetylcholinesterase inhibition.
- Applications: Widely used as an organophosphate pesticide.
Methyl 4,5-dimethoxy-2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate ()
- Structure : Incorporates a cyclohexyl spacer and dimethoxy-substituted benzoate.
- Properties : Increased steric bulk and electron-donating methoxy groups may enhance target specificity or stability.
- Applications : Likely explored for pharmaceutical applications due to its complex architecture.
Comparative Data Table
Biological Activity
Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Structural Characteristics
The compound features a benzotriazine moiety linked to an ethyl ester group, which contributes to its pharmacological properties. Its molecular formula is , with a molecular weight of approximately 344.32 g/mol. The presence of the 4-oxo group enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds containing benzotriazine derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Benzotriazine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies report that benzotriazine compounds can inhibit cancer cell growth, particularly in liver carcinoma models (HepG2) .
- Anti-inflammatory Effects : Certain derivatives have been associated with reduced inflammation markers in cell cultures .
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are still under investigation. Initial studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, docking studies have indicated strong binding affinities towards targets such as the E. coli Fab-H receptor and vitamin D receptor (VDR), which play crucial roles in various cellular processes .
Case Study 1: Anticancer Activity
A study synthesized a series of benzotriazine derivatives, including this compound, and evaluated their anticancer activities. The results demonstrated significant inhibition of HepG2 cell proliferation, with IC50 values indicating potent activity compared to standard anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
